A Technical Guide to the Physicochemical Characteristics and Synthetic Utility of 1-Boc-5-bromo-6-methoxy-1H-indazole
A Technical Guide to the Physicochemical Characteristics and Synthetic Utility of 1-Boc-5-bromo-6-methoxy-1H-indazole
Executive Summary: The Strategic Value of a Protected Indazole Building Block
The indazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2][3] Its rigid, bicyclic structure is adept at forming key interactions with biological targets, leading to its incorporation into numerous pharmaceuticals, including kinase inhibitors for oncology.[1][2] Within this class of molecules, 1-Boc-5-bromo-6-methoxy-1H-indazole emerges as a highly strategic and versatile intermediate for drug discovery and development.
This guide provides an in-depth examination of its core physicochemical properties, synthesis, and chemical reactivity. We will explore the causality behind its design, focusing on how the interplay of its three key functional groups—the N1-Boc protecting group, the C5-bromine atom, and the C6-methoxy moiety—enables precise and efficient synthetic transformations. The protocols and data presented herein are designed to provide researchers, chemists, and drug development professionals with the field-proven insights necessary to effectively leverage this compound in their synthetic campaigns.
Core Physicochemical Properties
The fundamental characteristics of 1-Boc-5-bromo-6-methoxy-1H-indazole are summarized below. These properties are essential for designing experiments, ensuring accurate reagent stoichiometry, and establishing appropriate storage conditions.
| Property | Value | Source / Method |
| CAS Number | 1305320-56-2 | [4] |
| Molecular Formula | C₁₃H₁₅BrN₂O₃ | Calculated |
| Molecular Weight | 327.18 g/mol | Calculated |
| Appearance | White to off-white solid | Inferred from related compounds[5][6] |
| Melting Point | Not experimentally determined in reviewed literature. The parent compound, 6-Bromo-5-methoxy-1H-indazole, has a melting point of 203-208 °C.[6] | |
| Solubility | The tert-butyl (Boc) group generally enhances solubility in common organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Ethyl Acetate.[7] | |
| Storage Conditions | Store in a cool, dark place under an inert atmosphere (e.g., Nitrogen or Argon) to ensure long-term stability. | Inferred from related compounds[5] |
Synthesis and Spectroscopic Characterization
The reliable synthesis and unambiguous characterization of 1-Boc-5-bromo-6-methoxy-1H-indazole are paramount for its use in subsequent reactions. The most direct and common synthetic route involves the protection of the commercially available parent indazole.
Synthetic Strategy: N-Boc Protection
The primary motivation for installing the tert-butoxycarbonyl (Boc) group at the N1 position of the indazole ring is to prevent unwanted side reactions during subsequent functionalization, particularly in metal-catalyzed cross-coupling.[8] The indazole N-H proton is acidic and can interfere with organometallic reagents. The Boc group is an excellent choice due to its stability under a wide range of reaction conditions (e.g., basic, nucleophilic) and its facile removal under acidic conditions.
Caption: Synthetic route for 1-Boc-5-bromo-6-methoxy-1H-indazole.
Experimental Protocol: Boc Protection
This protocol is a self-validating system designed for high yield and purity.
-
Reaction Setup: To a solution of 5-bromo-6-methoxy-1H-indazole (1.0 eq) in anhydrous Dichloromethane (DCM, approx. 0.2 M) under an inert atmosphere (N₂), add triethylamine (Et₃N, 1.5 eq) and a catalytic amount of 4-(Dimethylamino)pyridine (DMAP, 0.1 eq).
-
Reagent Addition: Slowly add a solution of Di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) in DCM to the stirred reaction mixture at 0 °C.
-
Causality: The addition at 0 °C controls the initial exotherm. DMAP serves as a nucleophilic catalyst to accelerate the acylation of the indazole nitrogen.
-
-
Reaction Progression: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction with the addition of saturated aqueous ammonium chloride (NH₄Cl) solution. Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the title compound as a pure solid.
Spectroscopic Profile
While experimental spectra should always be acquired for confirmation, the expected NMR and MS characteristics provide a reliable reference for structural verification.
| ¹H NMR (Predicted) | |
| Chemical Shift (δ, ppm) | Assignment & Multiplicity |
| ~8.0-8.2 | H-7 (singlet) |
| ~7.8-8.0 | H-4 (singlet) |
| ~7.5-7.7 | H-3 (singlet) |
| ~3.9-4.1 | -OCH₃ (singlet) |
| ~1.6-1.8 | -C(CH₃)₃ (singlet, 9H) |
| ¹³C NMR (Predicted) | |
| Chemical Shift (δ, ppm) | Assignment |
| ~148-150 | C=O (Boc) |
| ~155-158 | C-6 |
| ~140-142 | C-7a |
| ~135-138 | C-3 |
| ~125-128 | C-3a |
| ~115-120 | C-5 |
| ~110-115 | C-7 |
| ~100-105 | C-4 |
| ~84-86 | -C (CH₃)₃ (Boc) |
| ~56-58 | -OCH₃ |
| ~28-30 | -C(C H₃)₃ (Boc) |
Mass Spectrometry (MS): In ESI-MS, the compound would be expected to show a molecular ion peak [M+H]⁺ at m/z 328.0 and a characteristic isotopic pattern for a monobrominated compound (two peaks of nearly equal intensity separated by 2 m/z units).
Chemical Reactivity and Synthetic Applications
The synthetic utility of this building block is derived from the orthogonal reactivity of its functional groups.
Strategic Roles of Functional Groups
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C5-Bromine: This is the primary reactive handle for introducing molecular diversity. The bromine atom is ideally positioned for participation in a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig aminations.[1][9][10] This allows for the facile construction of C-C, C-N, and C-O bonds.
-
N1-Boc Group: As previously discussed, this group serves to protect the indazole nitrogen, thereby directing reactivity to the C5-position and improving solubility.[7][8] It can be cleanly removed post-coupling to reveal the N-H group, which can serve as a hydrogen bond donor or be used for further functionalization.
-
C6-Methoxy Group: This electron-donating group can subtly influence the electronic properties of the indazole ring system, potentially affecting the kinetics of the cross-coupling reaction.[1] It also provides an additional point of interaction for ligand binding in the final target molecule.
Workflow: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful and widely used method for forming C-C bonds. The workflow below illustrates the typical application of 1-Boc-5-bromo-6-methoxy-1H-indazole in this context.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: In a reaction vessel, combine 1-Boc-5-bromo-6-methoxy-1H-indazole (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq), and a base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq).
-
Inerting: Evacuate and backfill the vessel with an inert gas (N₂ or Argon) three times.
-
Reagent Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05-0.10 eq) and the degassed solvent system (e.g., a mixture of 1,2-dimethoxyethane (DME) and water).
-
Causality: The catalyst must be handled under inert conditions as the active Pd(0) species is oxygen-sensitive. The base is crucial for the transmetalation step of the catalytic cycle.
-
-
Reaction: Heat the mixture to 80-100 °C and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Workup and Purification: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the residue by silica gel chromatography to yield the desired 5-aryl-substituted indazole product.
Handling, Storage, and Safety
Proper handling is critical for maintaining the integrity of the compound and ensuring laboratory safety.
Solubility and Stability
-
Solubility: The compound exhibits good solubility in many common organic solvents, which is advantageous for reaction setup and purification.
-
Stability: The molecule is generally stable under standard laboratory conditions. However, the Boc group is labile to strong acids. Long-term storage should be under an inert atmosphere at 2-8°C to prevent potential degradation.[5]
Safety Precautions
While a specific Safety Data Sheet (SDS) for 1-Boc-5-bromo-6-methoxy-1H-indazole was not found in the reviewed literature, data from structurally related bromo-indazoles suggests the following precautions:
-
Irritant: May cause skin, eye, and respiratory system irritation.[11]
-
Handling: Always handle in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[11]
-
Ingestion: Harmful if swallowed.[11]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Disclaimer: This information is for guidance only. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.
Conclusion
1-Boc-5-bromo-6-methoxy-1H-indazole is a high-value, strategically designed building block for chemical synthesis. Its well-defined physicochemical properties and the orthogonal reactivity of its functional groups make it an enabling tool for researchers in drug discovery. The C5-bromo position serves as a versatile anchor point for diversification via modern cross-coupling chemistry, while the N1-Boc protecting group ensures high regioselectivity and synthetic efficiency. Understanding the principles and protocols outlined in this guide will empower scientists to effectively and reliably incorporate this valuable intermediate into their synthetic pathways, accelerating the development of novel and complex molecules.
References
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- Chem-Impex. (n.d.). 1-Boc-6-bromo-indazole.
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- Fisher Scientific. (n.d.). SAFETY DATA SHEET - 6-Bromoindole.
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- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). PMC - PubMed Central.
- Sigma-Aldrich. (n.d.). 5-Bromo-1H-indazole 97 53857-57-1.
- ResearchGate. (n.d.). Suzuki cross-coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid.
- Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). RSC Publishing.
- An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. (n.d.). PMC - NIH.
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